molecular formula C9H10N4OS B12358017 6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one

6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one

Cat. No.: B12358017
M. Wt: 222.27 g/mol
InChI Key: VCVSMXVNXFWHGZ-UHFFFAOYSA-N
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Description

6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at specific positions on the pyrazolo[3,4-d]pyrimidine core .

Scientific Research Applications

6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific kinases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one involves its interaction with molecular targets such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-one
  • 2-allyl-6-(methylthio)-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one

Uniqueness

6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one

InChI

InChI=1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5-6H,1,4H2,2H3

InChI Key

VCVSMXVNXFWHGZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NN(C(=O)C2C=N1)CC=C

Origin of Product

United States

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